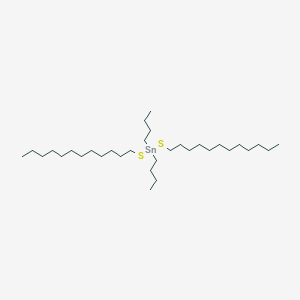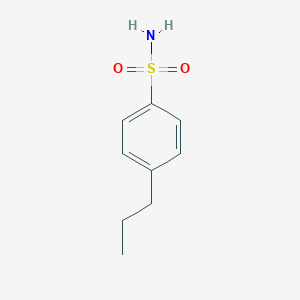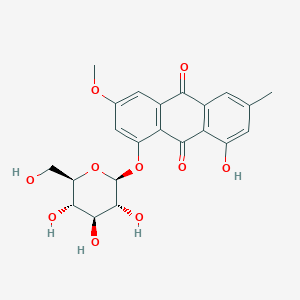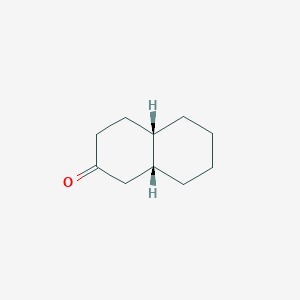![molecular formula C22H28N2O6S B072318 10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate CAS No. 1175-88-8](/img/structure/B72318.png)
10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Trimeprazin wird durch eine Reihe chemischer Reaktionen mit Phenothiazinderivaten synthetisiert. Das Verfahren umfasst typischerweise die Alkylierung von Phenothiazin mit einem geeigneten Alkylierungsmittel, gefolgt von der Bildung des Tartratsalzes. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Methanol und die Anwendung von Wärme, um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Trimeprazin-Tartrat durch Umsetzen von Phenothiazin mit Dimethylaminoethylchlorid in Gegenwart einer Base wie Natriumhydroxid hergestellt. Das resultierende Produkt wird dann mit Weinsäure behandelt, um das Tartratsalz zu bilden. Das Endprodukt wird durch Umkristallisation gereinigt und unter Vakuumbedingungen getrocknet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trimeprazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Trimeprazin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Trimeprazin in seine entsprechenden Aminderivate umwandeln.
Substitution: Trimeprazin kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen umfassen oft Reagenzien wie Alkylhalogenide und Acylchloride.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Phenothiazinderivate.
Wissenschaftliche Forschungsanwendungen
Trimeprazin-Tartrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Trimeprazin übt seine Wirkung aus, indem es mit freiem Histamin um die Bindung an Histamin-H1-Rezeptorstellen konkurriert. Diese Antagonisierung reduziert die negativen Symptome, die durch die Bindung von Histamin verursacht werden, wie z. B. Juckreiz und allergische Reaktionen. Zusätzlich werden die sedativen und antiemetischen Wirkungen von Trimeprazin seiner Wechselwirkung mit Rezeptoren des zentralen Nervensystems zugeschrieben .
Ähnliche Verbindungen:
Chlorpromazin: Ein weiteres Phenothiazinderivat, das hauptsächlich als Antipsychotikum eingesetzt wird.
Trifluoperazin: Ein Phenothiazinderivat mit antipsychotischen Eigenschaften.
Promethazin: Ein Phenothiazinderivat, das als Antihistaminikum und Antiemetikum verwendet wird.
Einzigartigkeit von Trimeprazin: Trimeprazin ist unter den Phenothiazinderivaten einzigartig, da es hauptsächlich als Antipruritikum und Antihistaminikum und nicht als Antipsychotikum eingesetzt wird. Seine Kombination aus sedativen, hypnotischen und antiemetischen Eigenschaften macht es besonders nützlich bei der Behandlung von Reisekrankheit und allergischen Reaktionen .
Wirkmechanismus
Trimeprazine exerts its effects by competing with free histamine for binding at histamine H1 receptor sites. This antagonism reduces the negative symptoms caused by histamine binding, such as itching and allergic reactions. Additionally, trimeprazine’s sedative and antiemetic effects are attributed to its interaction with central nervous system receptors .
Vergleich Mit ähnlichen Verbindungen
Chlorpromazine: Another phenothiazine derivative used primarily as an antipsychotic.
Trifluoperazine: A phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness of Trimeprazine: Trimeprazine is unique among phenothiazine derivatives due to its primary use as an antipruritic and antihistamine rather than an antipsychotic. Its combination of sedative, hypnotic, and antiemetic properties makes it particularly useful for treating motion sickness and allergic reactions .
Eigenschaften
CAS-Nummer |
1175-88-8 |
|---|---|
Molekularformel |
C22H28N2O6S |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
ZEEPCWVFSHMOPI-LREBCSMRSA-N |
SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Isomerische SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Key on ui other cas no. |
1175-88-8 |
Verwandte CAS-Nummern |
1175-88-8 |
Synonyme |
10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


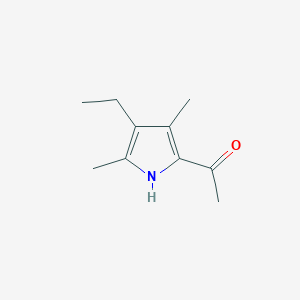
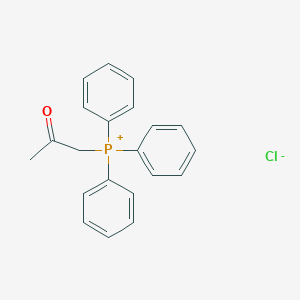

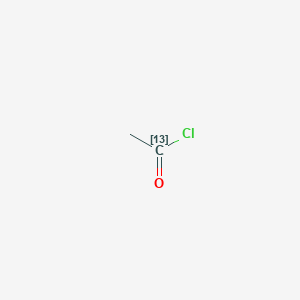
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
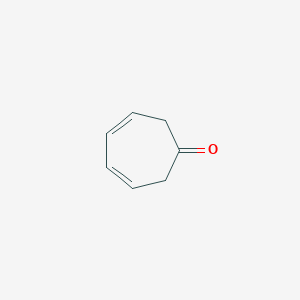

![2-[(carboxymethyl)sulfonyl]benzoic acid](/img/structure/B72250.png)
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)

